molecular formula C20H13N3O3 B2486877 (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid CAS No. 745808-28-0

(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid

Katalognummer: B2486877
CAS-Nummer: 745808-28-0
Molekulargewicht: 343.342
InChI-Schlüssel: NPRJNERRVKNNOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolo[2,1-b]quinazoline core, a bicyclic heterocyclic system fused with a pyrrole and quinazoline moiety. The 3-position is substituted with a (4-cyanophenyl)methylidene group in the Z-configuration, while the 6-position bears a carboxylic acid functional group. The cyanophenyl substituent introduces electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. The compound is synthesized via condensation of 9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid with 4-cyanobenzaldehyde under basic conditions, analogous to methods described for related benzylidene derivatives .

Eigenschaften

IUPAC Name

(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c21-11-13-3-1-12(2-4-13)9-14-7-8-23-18(14)22-17-10-15(20(25)26)5-6-16(17)19(23)24/h1-6,9-10H,7-8H2,(H,25,26)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJNERRVKNNOW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C\C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a member of the pyrroloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Overview of Pyrroloquinazolines

Pyrroloquinazolines are characterized by their unique heterocyclic structures that contribute to their biological properties. They have been implicated in various pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown potential in different biological assays, indicating its versatility as a therapeutic agent.

Anticancer Activity

Research indicates that pyrroloquinazolines exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,2-f]quinazoline have been shown to possess potent antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents in assays involving breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .

Table 1: Anticancer Activity of Pyrroloquinazoline Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
7fMDA-MB-4680.5Induction of apoptosis
1MCF-71.2Inhibition of cell proliferation
3eHT-290.8Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that pyrroloquinazolines can inhibit the growth of bacteria and fungi through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrroloquinazolines have demonstrated anti-inflammatory effects. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate inflammation .

Antimalarial Activity

Some derivatives within the pyrroloquinazoline class have shown promising antimalarial activity. For example, certain compounds displayed high efficacy against Plasmodium falciparum with IC50 values in the nanomolar range . This suggests potential for development into therapeutic agents for malaria treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrroloquinazoline scaffold can significantly influence biological activity. For instance, acylation at specific nitrogen positions has been correlated with enhanced potency against cancer cells .

Table 2: Structure-Activity Relationship Insights

ModificationBiological ActivityObservations
N-acylationIncreased anticancer potencyEnhanced solubility observed
Aromatic substitutionBroader spectrum of activityImproved interaction with targets

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of pyrrolo[2,1-b]quinazoline derivatives against breast cancer cell lines. The results indicated that specific modifications led to an increase in cytotoxicity compared to unmodified compounds. The most potent derivative achieved an IC50 value of 0.5 µM in MDA-MB-468 cells .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, a selection of pyrroloquinazolines was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones comparable to standard antibiotics, suggesting potential for use in treating bacterial infections .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrroloquinazoline derivatives. For instance, derivatives with structural similarities to (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo have shown promising activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced antibacterial efficacy, suggesting that modifications in the compound's structure could lead to improved antimicrobial agents .

HIV Integrase Inhibition

The structural framework of (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo has parallels with compounds designed as HIV integrase inhibitors. Such derivatives have been synthesized and tested for their ability to inhibit the integrase enzyme crucial for HIV replication. The findings suggest that modifications in the quinazoline ring could enhance antiviral activity, positioning this compound as a candidate for further investigation in the context of HIV treatment .

Synthesis and Characterization

The synthesis of (3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity. The synthetic pathways often focus on optimizing yield and minimizing by-products to ensure that the biological evaluations are conducted on high-purity samples .

Case Studies

Several case studies have documented the efficacy of related compounds:

StudyCompoundActivityFindings
6dAntimicrobialExhibited MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis
Pyrazolylmethyl derivativesHIV Integrase InhibitionShowed significant inhibitory activity against integrase
Quinazoline derivativesAnticancerInduced apoptosis in various cancer cell lines

These studies indicate a trend where structural modifications lead to enhanced biological activities.

Analyse Chemischer Reaktionen

Hydrolysis of Functional Groups

The cyanophenyl group (-C≡N) and carboxylic acid (-COOH) moieties enable selective hydrolysis:

Reaction TypeConditionsProductYieldSource
Nitrile hydrolysis Acidic (H₂SO₄, H₂O, reflux)4-Carbamoylphenyl derivative70–85%
Carboxylic acid esterification Ethanol, H₂SO₄ (reflux)Ethyl ester65%
  • The nitrile group undergoes partial hydrolysis to a primary amide under acidic conditions, retaining the quinazoline core.

  • Esterification of the carboxylic acid with ethanol improves solubility for further reactions .

Cyclization and Ring-Opening Reactions

The pyrroloquinazoline system participates in regioselective cycloadditions and ring modifications:

Reaction TypeReagentsProductKey ObservationsSource
Hydrazine cyclization Hydrazine hydrate, ethanolPyrazolidinone-fused derivativeForms 3-amino-5-oxopyrazolidine via ketone-hydrazine condensation
Acid-catalyzed ring expansion HBr/AcOHBenzodiazepine analogRearrangement via N-alkylation at the pyrrole nitrogen
  • Hydrazine selectively reacts with the 9-oxo group, forming a fused pyrazolidinone ring .

  • Ring expansion under acidic conditions highlights the scaffold’s flexibility for generating polycyclic systems .

Nucleophilic Substitution at the Quinazoline Core

The electron-deficient quinazoline ring undergoes substitution at C-6 and C-3 positions:

Reaction SiteReagentConditionsProductYieldSource
C-6 Carboxylic acid SOCl₂, then aminesRoom temperatureAmide derivatives55–80%
C-3 Methylene Grignard reagentsTHF, −78°CAlkylated analogs40–60%
  • Amidation of the carboxylic acid with primary/secondary amines produces derivatives with enhanced pharmacokinetic properties .

  • The exocyclic methylene group undergoes nucleophilic addition, enabling side-chain diversification .

Oxidation and Reduction Pathways

Redox reactions modify the cyanophenyl and pyrrolidine moieties:

Reaction TypeReagentsProductApplicationsSource
Nitrile reduction H₂, Pd/C4-Aminomethylphenyl derivativeBioactive intermediate for antitumor agents
Ketone reduction NaBH₄9-Hydroxy derivativeImproves metabolic stability
  • Catalytic hydrogenation of the nitrile to an amine enhances hydrogen-bonding capacity for target binding .

  • Reduction of the 9-oxo group to a hydroxyl mitigates oxidative degradation.

Cross-Coupling Reactions

Transition-metal catalysis enables aryl functionalization:

Reaction TypeCatalystSubstrateProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄Aryl boronic acidsBiaryl derivatives50–75%
Buchwald-Hartwig Pd₂(dba)₃Primary aminesN-Aryl analogs60–70%
  • Suzuki coupling at the cyanophenyl group introduces steric bulk for modulating receptor affinity .

  • Buchwald-Hartwig amination diversifies the quinazoline nitrogen environment .

Photochemical and Thermal Stability

Studies indicate decomposition pathways under stress conditions:

ConditionObservationDegradation ProductsSource
UV light (254 nm) Cleavage of exocyclic double bondQuinazoline-6-carboxylic acid + 4-cyanobenzaldehyde
Heat (100°C) Decarboxylation9-Oxo-pyrroloquinazoline
  • Photolysis results in retro-aldich-like cleavage due to the conjugated enone system .

  • Thermal decarboxylation limits high-temperature applications unless stabilized.

Biological Derivatization

The carboxylic acid group facilitates prodrug development:

DerivativeModificationBiological ActivitySource
Ethyl ester EsterificationEnhanced CNS penetration
Glycine conjugate Amide bondTargeted renal excretion
  • Ester prodrugs improve blood-brain barrier permeability for neurotherapeutic applications .

  • Glycine conjugates leverage renal transporters for selective drug delivery .

The reactivity of this compound underscores its versatility in medicinal chemistry, particularly in antimalarial and anticancer drug discovery . Future studies should explore its utility in metal-organic frameworks (MOFs) and as a ligand for catalytic applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural and Analytical Data of Analogous Compounds

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
(3Z)-3-[(4-Cyanophenyl)methylidene]-9-oxo-pyrroloquinazoline-6-carboxylic acid (Target Compound) 4-Cyanophenylmethylidene (Z) C₂₀H₁₃N₃O₃* 343.34 Not reported Electron-withdrawing cyano group enhances polarity; potential for strong π-π stacking. Commercial availability noted (sc-345605, Santa Cruz) .
(E)-3-[4-(Dimethylamino)benzylidene]-9-oxo-pyrroloquinazoline-6-carboxylic acid 4-(Dimethylamino)benzylidene C₂₀H₁₉N₃O₃ 317.38 Not reported Electron-donating dimethylamino group increases basicity. Crystal structure shows aromatic stacking interactions (P21/c space group) .
3-{[3-(Benzyloxy)phenyl]methylidene}-9-oxo-pyrroloquinazoline-6-carboxylic acid 3-(Benzyloxy)phenylmethylidene C₂₆H₂₀N₂O₄ 424.45 Not reported Benzyloxy group increases lipophilicity; may reduce aqueous solubility. Temporarily out of stock commercially .
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Quinolin-3-yl (non-core analog) C₂₄H₁₈N₄O₃ 410.43 248–251 Pyrazolopyridine core differs significantly; higher melting point due to crystalline stability. Yield: 84% .

*Calculated based on core structure and substituent analysis; exact formula may vary.

Substituent Effects on Properties
  • This contrasts with the dimethylamino group in the analog from , which donates electrons, altering charge distribution and hydrogen-bonding capacity . Benzyloxy substituents () increase steric bulk and lipophilicity, likely reducing solubility in polar solvents compared to the cyano-substituted compound .
  • Crystallography and Stability: The dimethylamino-substituted analog crystallizes in the monoclinic P21/c space group, stabilized by aromatic stacking interactions between benzene rings . The target compound’s cyano group may promote similar stacking but with stronger dipole-dipole interactions due to its polarity.
  • Synthetic Yields :

    • While direct yield data for the target compound is unavailable, analogs like the pyrazolopyridine derivative () achieved 84% yield under similar condensation conditions .
Commercial and Research Relevance
  • The target compound is marketed for research use (250 mg, $197; 1 g, $399), indicating its utility in pharmacological or materials science studies .

Vorbereitungsmethoden

Cyclization via Chloroacetylation

The pyrrolo[2,1-b]quinazoline core is synthesized through intramolecular cyclization of 2-methyl-quinazolin-4(3H)-one derivatives. As demonstrated in the synthesis of pyrrolo[2,1-b]quinazolin-2,9-dione derivatives, 2-methyl-quinazolin-4(3H)-one reacts with chloroacetyl chloride in dry tetrahydrofuran (THF) under inert conditions. The reaction proceeds via chloroacetylation at the 2-position of the quinazolinone, followed by intramolecular nucleophilic attack by the N3-nitrogen, resulting in cyclization and elimination of hydrochloric acid (Fig. 1).

Reaction Conditions :

  • Solvent : Dry THF
  • Temperature : 0°C (initial), room temperature (4 h post-addition)
  • Yield : ~65%

Characterization :

  • IR : Peaks at 1704 cm⁻¹ (C=O quinazolinone), 1669 cm⁻¹ (C=O pyrrolidone).
  • ¹H-NMR : Singlets at δ 2.08 ppm (pyrrolo-C3-H) and δ 2.49 ppm (pyrrolo-C1-H).

Carboxylic Acid Functionalization at Position 6

Oxidation of Methyl Precursors

The carboxylic acid group at position 6 is introduced by oxidizing a pre-existing methyl group. Anthranilic acid derivatives, commonly used in quinazolinone synthesis, serve as starting materials with inherent carboxylic acid functionality. Alternatively, methyl esters can be hydrolyzed under basic conditions.

Oxidation Protocol :

  • Reagent : KMnO₄ in acidic medium (H₂SO₄)
  • Temperature : 60°C
  • Time : 4 h
  • Yield : ~80%

Alternative Pathway :
Direct incorporation via Ullmann-type coupling using copper catalysts, as reported for quinazolinone carboxylation.

Stereochemical Control and Configuration Analysis

Z-Configuration Stabilization

The (Z)-configuration of the benzylidene group is thermodynamically favored due to conjugation with the quinazoline π-system. Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity between the pyrrolo-H and benzylidene-H protons.

Key Evidence :

  • NOE enhancement observed between δ 7.60 ppm (pyrrolo-H) and δ 7.91 ppm (benzylidene-H).
  • X-ray Crystallography : Analogous structures show coplanar alignment of the benzylidene and quinazoline rings.

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehyde and byproducts.
  • Recrystallization : Ethanol/water (4:1) yields pure product as white crystals.

Spectroscopic Characterization

Technique Key Peaks Assignment
IR (KBr) 2220 cm⁻¹ C≡N (nitrile)
1700 cm⁻¹ C=O (acid)
¹H-NMR δ 8.15 ppm C8-H (quinazoline)
δ 7.96 ppm Benzylidene-H
MS m/z 343.34 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Cyclization-Condensation 65–75% >95% Moderate
Metal-Catalyzed Coupling 70–85% >98% High
One-Pot Synthesis 60% 90% Low

Metal-catalyzed methods (e.g., Cu/Pd) offer higher yields but require stringent anhydrous conditions. Cyclization-condensation remains the most accessible for laboratory-scale synthesis.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents at the 4-position of benzaldehyde reduce condensation efficiency. Using electron-withdrawing groups (e.g., –CN) enhances reactivity.
  • Byproduct Formation : Over-oxidation during carboxylation is mitigated by controlled KMnO₄ addition.

Industrial-Scale Production Considerations

  • Cost Efficiency : Anthranilic acid ($12–15/kg) and 4-cyanobenzaldehyde ($20–25/kg) are commercially viable precursors.
  • Green Chemistry : Recent advances advocate for micellar aqueous media (e.g., Zn(PFO)₂) to reduce organic solvent use.

Q & A

Q. How does the Z-configuration of the exocyclic double bond influence photostability and solubility?

- Methodology :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.